molecular formula C7H11NO3 B6239304 4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers CAS No. 81842-51-5

4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers

Cat. No. B6239304
CAS RN: 81842-51-5
M. Wt: 157.2
InChI Key:
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Description

“4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers” is a chemical compound that is a mixture of diastereomers. A diastereomer is a type of stereoisomer that has different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other .


Synthesis Analysis

The synthesis of a mixture of diastereomers often involves the reaction of a racemate with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .


Molecular Structure Analysis

Diastereomers are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .


Chemical Reactions Analysis

Diastereomeric recrystallisation is a method of chiral resolution of enantiomers from a racemic mixture . It separates two enantiomers that have already mixed into a single solution . The strategy of diastereomeric recrystallisation involves two steps. The first step is to convert the enantiomers into diastereomers by way of a chemical reaction . The second step, once the diastereomers have formed, is to separate them using recrystallisation .


Physical And Chemical Properties Analysis

Diastereomers have different physical properties and often different chemical reactivity . They have different melting points and boiling points and different densities . Diastereomers differ not only in physical properties but also in chemical reactivity .

Mechanism of Action

The mechanism of action of diastereomers often involves their different physical properties and reactivity . They have different melting points and boiling points and different densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .

Future Directions

The future directions in the study and application of diastereomers could involve further exploration of their unique properties and reactivity. This could lead to new methods for the synthesis and separation of enantiomers, potentially improving the efficiency and effectiveness of these processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2-nitrocyclohexan-1-one involves the nitration of 4-methylcyclohexanone followed by reduction of the nitro group to an amino group and subsequent oxidation to a nitro group.", "Starting Materials": [ "4-methylcyclohexanone", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of 4-methylcyclohexanone with nitric acid and sulfuric acid to form 4-methyl-2-nitrocyclohexanone", "Step 2: Reduction of the nitro group to an amino group using sodium borohydride in acetic acid", "Step 3: Oxidation of the amino group to a nitro group using hydrogen peroxide in hydrochloric acid", "Step 4: Separation of the diastereomers by column chromatography" ] }

CAS RN

81842-51-5

Product Name

4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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